![molecular formula C17H18FN3O4S B2481616 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048663-90-6](/img/structure/B2481616.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide often involves multi-step reactions, including cycloaddition, nucleophilic substitution, and palladium-catalyzed processes. For instance, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2 has been developed to efficiently access functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, which might share a synthetic pathway or structural similarities with the compound of interest (Cao et al., 2019).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, NMR, X-ray diffraction, and computational methods are crucial in confirming the molecular structure. The use of density functional theory (DFT) can compare calculated molecular structures with experimental data, ensuring accurate characterization of compounds (Qin et al., 2019).
Chemical Reactions and Properties
Compounds similar to the specified chemical are known to participate in various chemical reactions, including cycloadditions, cyclodehydrations, and sulfonylation reactions, contributing to the diversity of their chemical properties. These reactions are key to modifying the compound's structure and potentially its biological activities (Li et al., 2008).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of related compounds are determined through experimental approaches. These properties are essential for understanding the compound's behavior in various solvents and conditions, impacting its application in scientific research (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the compound's potential applications. Studies involving molecular docking and biological evaluations provide insights into the compound's mechanism of action and efficacy in various models (Ghorab et al., 2012).
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research involves the synthesis and characterization of novel compounds that exhibit promising properties. For instance, studies on the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties have shown that these polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible films with significant mechanical strength and low dielectric constants. Such polymers have applications in various fields, including electronics and materials science due to their unique physical properties (Xiao-Ling Liu et al., 2013).
Antiproliferative and Antimicrobial Activities
Another area of interest is the investigation of compounds for their antiproliferative and antimicrobial activities. Pyrazole-sulfonamide derivatives, for example, have been designed, synthesized, and tested for in vitro antiproliferative activities against cancer cell lines, showing promising results comparable to commonly used anticancer drugs. These findings highlight the potential of such compounds in the development of new therapeutic agents for cancer treatment (Samet Mert et al., 2014).
Green Chemistry and Novel Synthesis Methods
The application of green chemistry principles in the synthesis of heterocyclic compounds such as thiophenyl pyrazoles and isoxazoles demonstrates the potential for more sustainable and environmentally friendly chemical synthesis methods. These compounds have shown significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (D. Sowmya et al., 2018).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the discovery of compounds with specific biological activities is crucial. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective kinase inhibitors, with one analogue demonstrating complete tumor stasis in a human gastric carcinoma xenograft model. Such discoveries are vital steps toward developing new therapeutic drugs (G. M. Schroeder et al., 2009).
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-11-6-8-12(9-7-11)26(23,24)21-10-2-5-15(21)16(22)19-17-13-3-1-4-14(13)20-25-17/h6-9,15H,1-5,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZLZZPTSFPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CCCC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


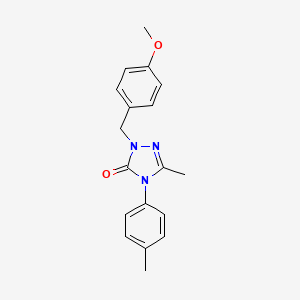
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)
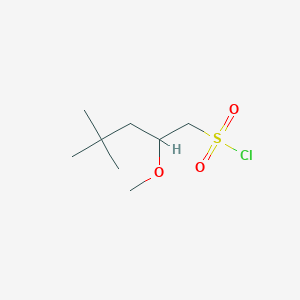
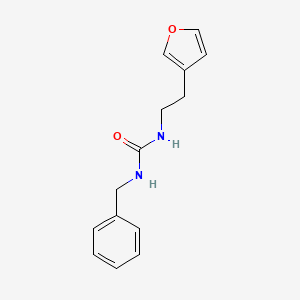
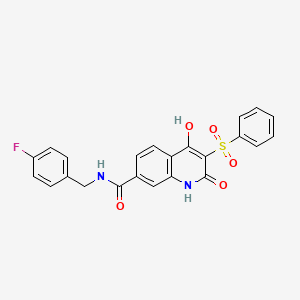
![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

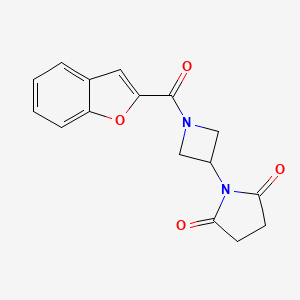
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)